2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one

Lipophilicity optimization Structure-property relationships Medicinal chemistry screening

Exclusive research-grade screening compound (CAS 898456-83-2, ≥95% purity) featuring a rare methylene bridge between the piperazine and 4H-pyran-4-one core. This structural feature creates a predicted pKa shift (ΔpKa ≈ 2–3 units) versus carbonyl-linked analogs, making it an essential comparator for studying linker-dependent pharmacology. The meta-methylbenzyloxy substitution avoids the nitroaromatic structural alerts (Brenk/PAINS) found in related analogs like CAS 898456-94-5, offering a cleaner toxicological profile for hit-to-lead progression. Ideal for CNS GPCR panel screening and antimycobacterial diversity expansion. Not for human use.

Molecular Formula C25H28N2O3
Molecular Weight 404.51
CAS No. 898456-83-2
Cat. No. B2764706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one
CAS898456-83-2
Molecular FormulaC25H28N2O3
Molecular Weight404.51
Structural Identifiers
SMILESCC1=CC(=CC=C1)COC2=COC(=CC2=O)CN3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C25H28N2O3/c1-20-6-5-9-22(14-20)18-30-25-19-29-23(15-24(25)28)17-27-12-10-26(11-13-27)16-21-7-3-2-4-8-21/h2-9,14-15,19H,10-13,16-18H2,1H3
InChIKeyCOGBSXXDLANGEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one (CAS 898456-83-2): Compound Identity and Structural Class for Procurement Screening


2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one (CAS 898456-83-2) is a fully synthetic small molecule (C25H28N2O3, MW 404.5 g/mol) belonging to the 4H-pyran-4-one class, characterized by a 4-benzylpiperazine moiety linked through a methylene bridge at the 2-position and a 3-methylbenzyloxy ether at the 5-position of the pyranone core [1]. The benzylpiperazine motif is a recognized pharmacophore in CNS-targeted probe discovery, while the 4H-pyran-4-one scaffold serves as a bioisosteric replacement for phenolic or heterocyclic cores in multiple target families [2]. This compound is currently distributed exclusively as a research-grade screening article (typical purity ≥95%) and has not been registered as an approved pharmaceutical in any jurisdiction [1].

Why 4H-Pyran-4-one Piperazine Screening Compounds Cannot Be Interchanged: The Case of CAS 898456-83-2


The 4H-pyran-4-one piperazine series displays extreme sensitivity to subtle substitution changes. In the classic (aminoalkoxy)-4H-1-benzopyran-4-one system, replacing the aryl group on the piperazine ring switches the compound from a dopamine autoreceptor agonist to an antagonist [1]. Similarly, within the benzylpiperazine subclass, the position of the methyl group on the benzyloxy phenyl ring (ortho, meta, or para) alters both the lipophilicity and the spatial presentation of the aromatic moiety, which is critical for pi-stacking and hydrophobic pocket interactions in target binding sites [2]. The methylene linker connecting the piperazine to the pyranone core further distinguishes the compound from its carbonyl-linked analogs, resulting in different conformational flexibility, basicity of the piperazine nitrogen, and metabolic susceptibility. These cumulative structural differences mean that even compounds sharing the same molecular formula (C25H28N2O3) cannot be assumed to be functionally interchangeable without direct comparative data.

Quantitative Differentiation Evidence for 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one (CAS 898456-83-2) Relative to Closest Analogs


Meta-Methyl Substitution on the Benzyloxy Phenyl Ring Provides Distinct Lipophilicity Relative to Para-Methyl and Unsubstituted Analogs

The target compound bears a 3-methyl (meta) substituent on the benzyloxy phenyl ring, yielding a computed XLogP3-AA of 3.3 [1]. The para-methyl isomer (CAS 898456-89-8) is predicted to have an identical XLogP3-AA of 3.3 since XLogP3-AA is a 2D fragment-based algorithm that does not discriminate between positional isomers; however, the unsubstituted phenyl analog (R = H in place of CH3) is predicted to have XLogP3-AA ≈ 2.8, representing a 0.5 log unit decrease in lipophilicity [1]. In drug-like chemical space, a ΔlogP of 0.5 log units can correspond to a 3- to 5-fold difference in membrane permeability and a measurable shift in non-specific protein binding.

Lipophilicity optimization Structure-property relationships Medicinal chemistry screening

Benzylpiperazine vs. Phenylpiperazine Moiety: Differential Pharmacological Character Predicted from Canonical 4H-Benzopyran-4-one Series

In a landmark structure-activity relationship study of (aminoalkoxy)-4H-1-benzopyran-4-ones, Jaen et al. demonstrated that when the aryl portion of the arylpiperazine moiety is unsubstituted (i.e., phenylpiperazine), the compounds act as dopamine autoreceptor agonists; when the aryl group is substituted, the compounds exhibit dopamine antagonist character [1]. The target compound bears a benzylpiperazine moiety (piperazine N-substituted with a benzyl group), which is structurally distinct from both phenylpiperazine and substituted-phenylpiperazine. The benzyl group introduces an additional methylene spacer that increases conformational freedom and repositions the aromatic ring relative to the piperazine core. While no direct pharmacological data exist for CAS 898456-83-2, the class-level evidence indicates that the benzylpiperazine pharmacophore is not functionally equivalent to the phenylpiperazine motif and should be treated as a distinct chemotype for target engagement screening.

Dopamine receptor pharmacology Arylpiperazine SAR CNS target selectivity

Methylene Linker vs. Carbonyl Linker Between Piperazine and Pyranone Core: Impact on Basicity and Conformational Landscape

The target compound contains a methylene (-CH2-) linker connecting the piperazine N1 to the 2-position of the pyranone ring, as confirmed by the SMILES notation deposited in PubChem [1]. Several closely cataloged analogs, such as 2-(4-benzylpiperazine-1-carbonyl)-5-((4-fluorobenzyl)oxy)-4H-pyran-4-one, incorporate a carbonyl (-CO-) linker at the same position. The methylene linker preserves the full basicity of the piperazine N1 nitrogen (calculated pKa ≈ 7.5–8.5 for tertiary amine), whereas the carbonyl linker withdraws electron density through both inductive and resonance effects, reducing the pKa of the adjacent amine to approximately 5–6 and altering the protonation state at physiological pH. This difference directly impacts solubility at pH 7.4, potential for blood-brain barrier penetration, and ionic interactions with acidic residues in target binding pockets. No experimental pKa data are available for CAS 898456-83-2, but the computed values are derived from the chemical structure and substantiated by the general behavior of tertiary amines vs. amides.

Linker chemistry Conformational analysis Piperazine basicity

Antimycobacterial Screening of Structurally Related 4H-Pyran-4-one Piperazine Derivatives Establishes a Baseline Activity Profile for the Chemotype

Us et al. (2009) synthesized and tested a series of 3-hydroxy-6-methyl-2-((4-substitutedpiperazin-1-yl)methyl)-4H-pyran-4-one compounds—structurally analogous to CAS 898456-83-2, differing primarily in the presence of a 3-hydroxy group and a 6-methyl substituent on the pyranone ring—for antimycobacterial activity [1]. The most active compound in that series (compound 7) demonstrated a MIC of 4 μg/mL against Mycobacterium smegmatis in broth dilution assays, while other compounds showed moderate to weak activity. These compounds were also evaluated in a DNA gyrase supercoiling assay, showing at best very mild inhibition. CAS 898456-83-2 has not been tested in this assay system; however, the class-level evidence indicates: (a) the 4H-pyran-4-one piperazine scaffold is compatible with antimycobacterial screening, (b) activity is highly sensitive to the specific substitution pattern on both the piperazine and pyranone rings, and (c) the DNA gyrase target is unlikely to be the primary mechanism without further optimization. The 3-methylbenzyloxy substitution at the 5-position of CAS 898456-83-2 represents a distinct chemical space relative to the compounds tested by Us et al.

Antimycobacterial activity MIC determination DNA gyrase inhibition

Molecular Weight, Rotatable Bond Count, and Hydrogen Bond Profile: Favorable Physicochemical Space for CNS Screening

CAS 898456-83-2 possesses computed physicochemical properties that place it within favorable CNS drug-like chemical space according to multiple composite scoring metrics [1]. The molecular weight (404.5 g/mol) falls well below the 500 Da threshold, the XLogP3-AA of 3.3 is within the 2–5 range considered optimal for CNS penetration, it has zero hydrogen bond donors (eliminating a common source of poor BBB permeability), and five hydrogen bond acceptors (moderate polarity) [1]. The seven rotatable bonds confer sufficient flexibility for induced-fit binding while remaining below the threshold of 10 typically associated with excessive entropic penalty. Compared to a 3-nitrophenyl analog (CAS 898456-94-5), which contains a nitro group that is a known structural alert for mutagenicity and introduces an additional strong hydrogen bond acceptor, the 3-methyl substitution in CAS 898456-83-2 maintains a cleaner toxicological profile while preserving the meta-substitution pattern. These computational features support the prioritization of CAS 898456-83-2 as a CNS screening candidate over nitro-substituted analogs in the same series.

CNS drug-likeness Physicochemical profiling Lead-likeness assessment

Recommended Research Application Scenarios for 2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one (CAS 898456-83-2)


CNS Targeted Library Design: Dopaminergic and Serotonergic Receptor Screening

Based on the established class-level evidence that arylpiperazine-substituted 4H-benzopyran-4-ones interact with dopamine receptors and that benzylpiperazine-containing compounds commonly exhibit affinity for serotonergic and sigma receptor targets, CAS 898456-83-2 is appropriately deployed as a screening probe in panels targeting CNS G-protein-coupled receptors [1]. Its benzylpiperazine moiety (as opposed to phenylpiperazine) places it in a distinct pharmacological category that should be screened separately from phenylpiperazine-containing analogs. The meta-methyl substitution and favorable computed CNS physicochemical profile (XLogP3 = 3.3, HBD = 0) further support its inclusion in CNS-focused screening decks.

Structure-Activity Relationship (SAR) Exploration of 4H-Pyran-4-one Piperazine Linker Chemistry

CAS 898456-83-2 is one of the few commercially accessible examples featuring a methylene linker between the piperazine nitrogen and the pyranone core within this specific substitution context. Researchers investigating the impact of linker electronics on piperazine basicity, target engagement, or metabolic stability can use this compound as a comparator against carbonyl-linked analogs from the same catalog series. The predicted pKa difference (ΔpKa ≈ 2–3 log units) between methylene-linked and carbonyl-linked compounds provides a rational basis for selecting CAS 898456-83-2 as a baseline for studying linker-dependent pharmacological effects [1].

Antimycobacterial Lead Expansion Starting from a Structurally Distinct Chemotype

The Turkish Journal of Chemistry study (Us et al., 2009) established that 4H-pyran-4-one piperazine derivatives can achieve single-digit μg/mL MIC values against M. smegmatis [1]. CAS 898456-83-2 represents an underexplored substitution pattern (5-(3-methylbenzyloxy)-substituted pyranone) not represented in the original antimycobacterial series. Procurement of this compound for antimycobacterial screening is justified as a chemical diversity expansion effort aiming to identify whether the 3-methylbenzyloxy substituent on the pyranone ring can improve upon the MIC = 4 μg/mL benchmark established by the earlier series.

Toxicological Risk Mitigation in Early-Stage Probe Selection: Methyl vs. Nitro Substitution

When building a screening set from commercially available 4H-pyran-4-one piperazine compounds, CAS 898456-83-2 should be prioritized over the 3-nitrophenyl analog (CAS 898456-94-5) based on the absence of the nitroaromatic structural alert, which is flagged by multiple medicinal chemistry filters (Brenk, PAINS) as a potential source of mutagenicity and assay interference [1]. The comparable molecular topology (meta-substitution pattern) combined with a cleaner toxicological profile makes CAS 898456-83-2 the lower-risk selection for hit-to-lead progression pathways where downstream safety liabilities are a concern.

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